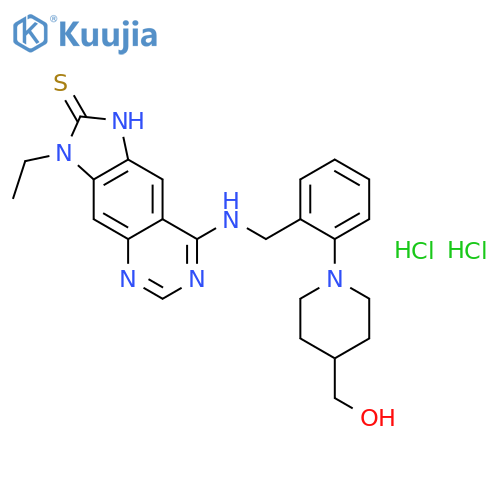Cas no 204077-66-7 (Thioquinapiperifil Dihydrochloride)
チオキナピペリフィル二塩酸塩(Thioquinapiperifil Dihydrochloride)は、中枢神経系に作用する選択的リンジエステラーゼ(PDE)阻害剤です。主に認知機能の改善や神経保護作用が期待される化合物で、高い生体利用能と標的選択性を特徴とします。その分子構造はキナゾリン骨格を有し、PDEファミリーに対する特異的阻害活性を示します。特に脳内でのcGMP/cAMPシグナル伝達経路の調節を通じ、神経可塑性の向上や記憶形成の促進が報告されています。臨床前試験では優れた血液脳関門透過性と低い副作用プロファイルが確認されており、神経変性疾患や認知障害治療の候補物質として注目されています。

204077-66-7 structure
商品名:Thioquinapiperifil Dihydrochloride
Thioquinapiperifil Dihydrochloride 化学的及び物理的性質
名前と識別子
-
- Thioquinapiperifil Dihydrochloride
- KF-31327
- Thioquinapiperifil D
- 3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione;dihydrochloride
- 3-Ethyl-8-[2-[4-(hydroxymethyl)piperidin-1-yl]benzylamino]-2,3-dihydro-1H-imidazo[4,5-g]quinazoline-2-thione dihydrochloride
- 204077-66-7
- SCHEMBL1961932
- UNII-QJ87H5L241
- CS-0159094
- HY-119611A
- kf31327
- 3-Ethyl-8-(2-(4-hydroxymethylpiperidino)benzylamino)-2,3-dihydro-1H-imidazo(4,5-g)quinazoline-2-thione dihydrochloride
- YWGNFHIWAHNADT-UHFFFAOYSA-N
- Q27287290
- E77676
- KF 31327
- 2H-Imidazo(4,5-g)quinazoline-2-thione, 3-ethyl-1,3-dihydro-8-(((2-(4-(hydroxymethyl)-1-piperidinyl)phenyl)methyl)amino)-, dihydrochloride
- DB-218054
- QJ87H5L241
- AS-82728
- THIOQUINAPIPERIFIL (DIHYDROCHLORIDE)
- 2H-Imidazo(4,5-g)quinazoline-2-thione, 3-ethyl-1,3-dihydro-8-(((2-(4-(hydroxymethyl)-1-piperidinyl)phenyl)methyl)amino)-, hydrochloride (1:2)
-
- インチ: InChI=1S/C24H28N6OS.2ClH/c1-2-30-22-12-19-18(11-20(22)28-24(30)32)23(27-15-26-19)25-13-17-5-3-4-6-21(17)29-9-7-16(14-31)8-10-29;;/h3-6,11-12,15-16,31H,2,7-10,13-14H2,1H3,(H,28,32)(H,25,26,27);2*1H
- InChIKey: YWGNFHIWAHNADT-UHFFFAOYSA-N
- ほほえんだ: CCN1C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4N5CCC(CC5)CO)NC1=S.Cl.Cl
計算された属性
- せいみつぶんしりょう: 520.1583
- どういたいしつりょう: 520.1578862g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 6
- 複雑さ: 644
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 109Ų
じっけんとくせい
- PSA: 76.55
Thioquinapiperifil Dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0159094-5mg |
Thioquinapiperifil (dihydrochloride) |
204077-66-7 | 99.18% | 5mg |
$480.0 | 2022-04-27 | |
| ChemScence | CS-0159094-10mg |
Thioquinapiperifil (dihydrochloride) |
204077-66-7 | 99.18% | 10mg |
$800.0 | 2022-04-27 | |
| ChemScence | CS-0159094-100mg |
Thioquinapiperifil (dihydrochloride) |
204077-66-7 | 99.18% | 100mg |
$4000.0 | 2022-04-27 | |
| eNovation Chemicals LLC | Y1082245-100mg |
Thioquinapiperifil Dihydrochloride |
204077-66-7 | 95% | 100mg |
$520 | 2022-11-01 | |
| TRC | T368295-75mg |
Thioquinapiperifil Dihydrochloride |
204077-66-7 | 75mg |
$ 12800.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-473312-1mg |
Thioquinapiperifil-d5 Dihydrochloride, |
204077-66-7 | 1mg |
¥2858.00 | 2023-09-05 | ||
| 1PlusChem | 1P00C3KP-50mg |
Thioquinapiperifil Dihydrochloride |
204077-66-7 | 99% | 50mg |
$3012.00 | 2023-12-19 | |
| 1PlusChem | 1P00C3KP-10mg |
Thioquinapiperifil Dihydrochloride |
204077-66-7 | 99% | 10mg |
$952.00 | 2023-12-19 | |
| 1PlusChem | 1P00C3KP-25mg |
Thioquinapiperifil Dihydrochloride |
204077-66-7 | 99% | 25mg |
$1925.00 | 2023-12-19 | |
| 1PlusChem | 1P00C3KP-5mg |
Thioquinapiperifil Dihydrochloride |
204077-66-7 | 99% | 5mg |
$586.00 | 2023-12-19 |
Thioquinapiperifil Dihydrochloride 関連文献
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
204077-66-7 (Thioquinapiperifil Dihydrochloride) 関連製品
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 152840-81-8(Valine-1-13C (9CI))
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
推奨される供給者
atkchemica
(CAS:204077-66-7)Thioquinapiperifil Dihydrochloride

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ